1-(N-(2-Ethylphenyl)carbamoyl)piperidine
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Overview
Description
1-(N-(2-Ethylphenyl)carbamoyl)piperidine is a chemical compound with the molecular formula C14H20N2O. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom and five carbon atoms. Piperidine derivatives are known for their wide range of biological activities and are often used in the pharmaceutical industry .
Preparation Methods
The synthesis of 1-(N-(2-Ethylphenyl)carbamoyl)piperidine typically involves the reaction of 2-ethylphenyl isocyanate with piperidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1-(N-(2-Ethylphenyl)carbamoyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with different functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or methanol.
Scientific Research Applications
1-(N-(2-Ethylphenyl)carbamoyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 1-(N-(2-Ethylphenyl)carbamoyl)piperidine involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
1-(N-(2-Ethylphenyl)carbamoyl)piperidine can be compared with other piperidine derivatives, such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: An alkaloid with potential anticancer effects.
Matrine: Known for its antiviral and anticancer activities.
Berberine: Used for its antimicrobial and anti-inflammatory effects.
Tetrandine: Studied for its antiproliferative effects on cancer cells.
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of piperidine derivatives.
Properties
CAS No. |
109075-54-9 |
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Molecular Formula |
C14H20N2O |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
N-(2-ethylphenyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C14H20N2O/c1-2-12-8-4-5-9-13(12)15-14(17)16-10-6-3-7-11-16/h4-5,8-9H,2-3,6-7,10-11H2,1H3,(H,15,17) |
InChI Key |
VKAPYFRPMKPKTM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N2CCCCC2 |
Origin of Product |
United States |
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